molecular formula C29H30N4O7 B11437287 ethyl 4-({[3-{5-[(furan-2-ylmethyl)amino]-5-oxopentyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 4-({[3-{5-[(furan-2-ylmethyl)amino]-5-oxopentyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11437287
M. Wt: 546.6 g/mol
InChI Key: XIBUHFZLTJLRTC-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a quinazoline derivative, and an ethyl benzoate moiety

Preparation Methods

The synthesis of ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl carbamate, followed by its coupling with a butyl-substituted quinazoline derivative. The final step involves the acylation of the resulting intermediate with ethyl 4-aminobenzoate under suitable reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The ethyl benzoate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The furan ring and quinazoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and furan-containing molecules. Compared to these compounds, ETHYL 4-{2-[3-(4-{[(FURAN-2-YL)METHYL]CARBAMOYL}BUTYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDO}BENZOATE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

  • Quinazoline derivatives like gefitinib and erlotinib.
  • Furan-containing molecules like furan-2-carboxylic acid and furan-3-carboxylic acid.

Properties

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[5-(furan-2-ylmethylamino)-5-oxopentyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H30N4O7/c1-2-39-28(37)20-12-14-21(15-13-20)31-26(35)19-33-24-10-4-3-9-23(24)27(36)32(29(33)38)16-6-5-11-25(34)30-18-22-8-7-17-40-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,30,34)(H,31,35)

InChI Key

XIBUHFZLTJLRTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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